1-(1-Ethenyl-1H-pyrrol-2-yl)-2,2,2-trifluoroethan-1-one
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Overview
Description
2,2,2-Trifluoro-1-(1-vinyl-1H-pyrrol-2-yl)ethanone is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyrrole ring with a vinyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(1-vinyl-1H-pyrrol-2-yl)ethanone typically involves the reaction of 2,2,2-trifluoroacetophenone with a suitable pyrrole derivative under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the pyrrole, followed by the addition of the trifluoroacetophenone to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2,2,2-Trifluoro-1-(1-vinyl-1H-pyrrol-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of trifluoroacetic acid or corresponding ketones.
Reduction: Formation of 2,2,2-trifluoro-1-(1-vinyl-1H-pyrrol-2-yl)ethanol.
Substitution: Formation of substituted pyrrole derivatives.
Scientific Research Applications
2,2,2-Trifluoro-1-(1-vinyl-1H-pyrrol-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drug candidates.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(1-vinyl-1H-pyrrol-2-yl)ethanone involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the pyrrole ring can participate in hydrogen bonding and π-π interactions with biological targets. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
- 2,2,2-Trifluoro-1-(1H-pyrrol-2-yl)ethanone
- 2,2,2-Trifluoro-1-(4-hexyl-5-methyl-1-vinyl-1H-pyrrol-2-yl)ethanone
- 2,2,2-Trifluoro-1-(4-(2-hydroxyethyl)piperazin-1-yl)ethanone
Uniqueness: 2,2,2-Trifluoro-1-(1-vinyl-1H-pyrrol-2-yl)ethanone is unique due to the presence of both a trifluoromethyl group and a vinyl-substituted pyrrole ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
73415-87-9 |
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Molecular Formula |
C8H6F3NO |
Molecular Weight |
189.13 g/mol |
IUPAC Name |
1-(1-ethenylpyrrol-2-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C8H6F3NO/c1-2-12-5-3-4-6(12)7(13)8(9,10)11/h2-5H,1H2 |
InChI Key |
PMHDRCHXZLATHI-UHFFFAOYSA-N |
Canonical SMILES |
C=CN1C=CC=C1C(=O)C(F)(F)F |
Origin of Product |
United States |
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